molecular formula C15H13FN2O2 B13661506 2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13661506
M. Wt: 272.27 g/mol
InChI Key: CGSFUQNEOSBUJI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13FN2O2/c1-19-13-5-3-10(7-14(13)20-2)12-9-18-8-11(16)4-6-15(18)17-12/h3-9H,1-2H3

InChI Key

CGSFUQNEOSBUJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)F)OC

Origin of Product

United States

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